Ethyl 4-(methylamino)benzoate
Overview
Description
Ethyl 4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl 4-(methylamino)benzoate, also known as 4-(Methylamino)benzoic Acid Ethyl Ester , is a compound useful in organic synthesis Similar compounds are known to act on nerve endings and nerve trunks .
Mode of Action
They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Similar compounds are known to reduce the excitability of the membrane without affecting the resting potential .
Pharmacokinetics
The compound has a molecular weight of 17922 , which may influence its bioavailability.
Result of Action
Similar compounds are known to result in a loss of local sensation without affecting consciousness .
Action Environment
It is recommended to store the compound in a refrigerator , suggesting that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(methylamino)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with methylamine. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions
Major Products:
Oxidation: Nitrobenzoic acid or carboxylic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar in structure but lacks the methylamino group.
Methyl 4-aminobenzoate: Similar but has a methyl ester group instead of an ethyl ester.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of a methylamino group
Uniqueness: Ethyl 4-(methylamino)benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions in chemical reactions and potential biological pathways .
Properties
IUPAC Name |
ethyl 4-(methylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTKEUCWOHEYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312990 | |
Record name | ethyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-82-9 | |
Record name | 10541-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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